molecular formula C9H18N2S2 B14638296 [(Cyclohexylamino)sulfanyl](dimethylamino)methanethione CAS No. 52243-24-0

[(Cyclohexylamino)sulfanyl](dimethylamino)methanethione

Cat. No.: B14638296
CAS No.: 52243-24-0
M. Wt: 218.4 g/mol
InChI Key: OYLIRXARNKSBHH-UHFFFAOYSA-N
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Description

(Cyclohexylamino)sulfanylmethanethione is an organosulfur compound that features both amine and thione functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylamino)sulfanylmethanethione typically involves the reaction of cyclohexylamine with a suitable thiocarbonyl compound. One common method is the reaction of cyclohexylamine with carbon disulfide, followed by the addition of dimethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of (Cyclohexylamino)sulfanylmethanethione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylamino)sulfanylmethanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Cyclohexylamino)sulfanylmethanethione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (Cyclohexylamino)sulfanylmethanethione involves its interaction with various molecular targets, including enzymes and proteins. The compound’s sulfur and amine groups allow it to form strong bonds with metal ions and other reactive sites in biological molecules. This interaction can inhibit or modify the activity of enzymes, making it useful in medicinal chemistry for developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • (Dicyclohexylamino)sulfanylmethanethione
  • (Cyclohexylamino)sulfanylmethanethione
  • (Cyclohexylamino)sulfanylmethanethione

Uniqueness

(Cyclohexylamino)sulfanylmethanethione is unique due to its specific combination of cyclohexyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of specialized organic compounds or as a probe in biochemical studies.

Properties

CAS No.

52243-24-0

Molecular Formula

C9H18N2S2

Molecular Weight

218.4 g/mol

IUPAC Name

(cyclohexylamino) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C9H18N2S2/c1-11(2)9(12)13-10-8-6-4-3-5-7-8/h8,10H,3-7H2,1-2H3

InChI Key

OYLIRXARNKSBHH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SNC1CCCCC1

Origin of Product

United States

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